Cas no 1053239-39-6 (2-(2,6,7,8-Tetrahydro-1H-indeno5,4-bfuran-8-yl)ethanamine Hydrochloride)

2-(2,6,7,8-Tetrahydro-1H-indeno5,4-bfuran-8-yl)ethanamine Hydrochloride 化学的及び物理的性質
名前と識別子
-
- 2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethylamine hydrochloride
- 2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethanamine hydro chloride (1:1)
- Despropionyl Ramelteon Hydrochloride
- 2-(1,5-diphenyl-1H-pyrazol-3-yl)-phenol
- 2-(1-phenyl-5-phenyl-1H-pyrazol-3-yl)phenol
- 2-[1,6,7,8-tetrahydro-2H-indeno[5,4-]furan-8-yl]ethanamine hydrochloride
- 2-[1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl]ethanamine hydrochloride
- 3-(2-Hydroxy-phenyl)-1,5-diphenyl-pyrazol
- 3-o-hydroxyphe
- 3-o-Hydroxyphenyl-1,5-diphenyl-pyrazol
- Phenol,2-(1,5-diphenyl-1H-pyrazol-3-yl)
- 1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ethanamine hydrochloride
- 2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine hydrochloride
- 2H-Indeno[5,4-b]furan-8-ethanaMine, 1,6,7,8-tetrahydro- (hydrochloride)(1:1)
- (R)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine hydrochloride
- BCP11940
- 2-(2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl)ethanamine;hydrochloride
- AC-27743
- MFCD11865055
- CS-M1902
- 2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanaminehydrochloride
- Ramelteon Impurity
- tetrahydro-2H-indeno-[5,4-b]furan-8-yl)ethylamine hydrochloride
- 2-(1-phenyl-5-phenyl-1H-pyrazol-3-yl)phenol; 2-(1,5-diphenyl-1H-pyrazol-3-yl)-phenol
- 2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine hydrochloride
- C12565
- 2-(2,6,7,8-TETRAHYDRO-1H-INDENO[5,4-B]FURAN-8-YL)ETHANAMINE HCL
- 2-{1H,2H,6H,7H,8H-INDENO[5,4-B]FURAN-8-YL}ETHANAMINE HYDROCHLORIDE
- SCHEMBL339856
- (S)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethylamine Hydrochloride
- AKOS025401977
- BCP28457
- (S)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8yl)ethylamine hydrochloride
- 1053239-39-6
- CS-14600
- 2-(2,6,7,8-Tetrahydro-1H-indeno5,4-bfuran-8-yl)ethanamine Hydrochloride
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- MDL: MFCD11865055
- インチ: 1S/C13H17NO.ClH/c14-7-5-10-2-1-9-3-4-12-11(13(9)10)6-8-15-12;/h3-4,10H,1-2,5-8,14H2;1H
- InChIKey: PTRBVFJPGFTDDU-UHFFFAOYSA-N
- ほほえんだ: Cl[H].O1C([H])([H])C([H])([H])C2=C1C([H])=C([H])C1C([H])([H])C([H])([H])C([H])(C([H])([H])C([H])([H])N([H])[H])C=12
計算された属性
- せいみつぶんしりょう: 239.10800
- どういたいしつりょう: 239.1076919g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 231
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2
じっけんとくせい
- 色と性状: NA
- 密度みつど: 1.058±0.06 g/cm3 (20ºC 760 Torr),
- ゆうかいてん: 165-167 ºC
- フラッシュポイント: 146.2±20.4 °C
- PSA: 35.25000
- LogP: 3.50240
2-(2,6,7,8-Tetrahydro-1H-indeno5,4-bfuran-8-yl)ethanamine Hydrochloride セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:(BD305116)
2-(2,6,7,8-Tetrahydro-1H-indeno5,4-bfuran-8-yl)ethanamine Hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T890063-100mg |
2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine Hydrochloride |
1053239-39-6 | 100mg |
$ 230.00 | 2022-06-02 | ||
Ambeed | A339562-250mg |
2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine hydrochloride |
1053239-39-6 | 95+% | 250mg |
$40.0 | 2025-02-26 | |
A2B Chem LLC | AE11062-250mg |
2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine hydrochloride |
1053239-39-6 | 95+% | 250mg |
$30.00 | 2024-04-20 | |
Aaron | AR008U0Y-250mg |
2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethylaMine hydrochloride |
1053239-39-6 | 98% | 250mg |
$20.00 | 2025-02-10 | |
1PlusChem | 1P008TSM-250mg |
2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethylaMine hydrochloride |
1053239-39-6 | 95+% | 250mg |
$47.00 | 2023-12-26 | |
Ambeed | A339562-5g |
2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine hydrochloride |
1053239-39-6 | 95+% | 5g |
$135.0 | 2025-02-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059739-100g |
2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine hydrochloride |
1053239-39-6 | 98% | 100g |
¥11830.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059739-500g |
2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine hydrochloride |
1053239-39-6 | 98% | 500g |
¥35000.00 | 2024-08-09 | |
Ambeed | A339562-1g |
2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine hydrochloride |
1053239-39-6 | 95+% | 1g |
$48.0 | 2025-02-26 | |
eNovation Chemicals LLC | D522290-1g |
1,6,7,8-tetrahydro-2h-indeno(5,4-b)furan-8-ethanamine hydrochloride |
1053239-39-6 | 97% | 1g |
$300 | 2025-02-18 |
2-(2,6,7,8-Tetrahydro-1H-indeno5,4-bfuran-8-yl)ethanamine Hydrochloride 関連文献
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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2-(2,6,7,8-Tetrahydro-1H-indeno5,4-bfuran-8-yl)ethanamine Hydrochlorideに関する追加情報
Introduction to 2-(2,6,7,8-Tetrahydro-1H-indeno5,4-bfuran-8-yl)ethanamine Hydrochloride (CAS No. 1053239-39-6)
2-(2,6,7,8-Tetrahydro-1H-indeno5,4-bfuran-8-yl)ethanamine Hydrochloride (CAS No. 1053239-39-6) is a novel chemical compound with significant potential in the field of pharmaceuticals and organic synthesis. This compound belongs to the class of indenofuran derivatives, which have gained considerable attention due to their unique structural features and promising bioactivity. The molecule consists of a fused indene and furan ring system with a tetrahydro substitution pattern, making it structurally distinct and functionally versatile.
The CAS No. 1053239-39-6 designation uniquely identifies this compound in chemical databases worldwide. Its structure incorporates a indenofuran framework, which is known for its ability to adopt various conformations and interact with biological targets such as enzymes and receptors. The presence of the ethanamine hydrochloride group further enhances its pharmacological properties by improving solubility and bioavailability.
Recent studies have highlighted the potential of indenofuran derivatives in drug discovery. For instance, researchers have demonstrated that these compounds can exhibit anti-inflammatory, antioxidant, and anticancer activities. The tetrahydro substitution pattern in this compound contributes to its stability and ability to penetrate cellular membranes effectively. This makes it a promising candidate for developing therapies targeting chronic diseases such as neurodegenerative disorders and cardiovascular conditions.
The synthesis of CAS No. 1053239-39-6 involves a multi-step process that combines traditional organic chemistry techniques with modern catalytic methods. The key steps include the formation of the indenofuran skeleton through cyclization reactions and subsequent functionalization to introduce the ethanamine group. This approach ensures high purity and structural integrity of the final product.
In terms of applications, CAS No. 1053239-39-6 has shown potential in preclinical studies as a modulator of cellular signaling pathways. For example, it has been found to inhibit certain kinases involved in tumor growth and metastasis. Additionally, its ability to scavenge free radicals suggests its utility in antioxidant therapies for age-related diseases.
From an environmental standpoint, the compound exhibits moderate biodegradability under aerobic conditions. However, further studies are required to assess its long-term ecological impact and ensure sustainable production practices.
In conclusion, CAS No. 1053239-39-6, or 2-(2,6,7,8-Tetrahydro-1H-indeno5,4-bfuran-8-yl)ethanamine Hydrochloride, represents a significant advancement in the development of bioactive molecules with therapeutic potential. Its unique structure and functional groups make it a valuable tool in both academic research and industrial drug development.
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